

Application Notes and Protocols for the Analytical Characterization of Securitinine

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Compound of Interest

Compound Name: Securitinine

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Abstract

Securitinine, a member of the Securinega alkaloid family, presents a unique tetracyclic structure that has garnered significant interest in the scientific community. Its complete analytical characterization is crucial for advancing research into its potential pharmacological applications. This document provides detailed application notes and protocols for the characterization of **Securitinine** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The provided methodologies cover sample preparation, data acquisition, and interpretation, and are designed to serve as a comprehensive guide for researchers in natural product chemistry, analytical chemistry, and drug development.

Introduction to Securitinine

Securitinine is a tetracyclic alkaloid featuring a butenolide moiety and a complex fused ring system. The precise elucidation of its structure is fundamental for understanding its chemical properties and biological activities. Modern analytical techniques, particularly NMR and MS, are indispensable tools for the unambiguous structural confirmation and quantification of **Securitinine**. This document outlines standardized protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, enabling the elucidation of its complete covalent structure and stereochemistry. For **Securitinine**, a combination of one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is recommended for full structural assignment.

Quantitative NMR Data

The following tables summarize the ^1H and ^{13}C NMR chemical shifts for **Securitinine**, as reported in the literature for spectra acquired in deuterated chloroform (CDCl_3).[\[1\]](#)

Table 1: ^1H NMR (500 MHz, CDCl_3) Spectral Data for **Securitinine**

| Position | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|------------|----------------------------------|--------------|---------------------------|
| 2 | 3.58 | d | 7.5 |
| 3 α | 2.15 | m | |
| 3 β | 1.85 | m | |
| 4 | 4.25 | d | 4.0 |
| 5 α | 2.05 | m | |
| 5 β | 1.70 | m | |
| 6 α | 2.80 | dd | 12.0, 4.0 |
| 6 β | 2.60 | d | 12.0 |
| 7 | 4.85 | s | |
| 9 | 3.80 | d | 6.0 |
| 10 | 2.95 | m | |
| 12 | 7.10 | s | |
| 14 | 5.05 | d | 1.5 |
| 15 | 5.95 | d | 1.5 |

Table 2: ^{13}C NMR (125 MHz, CDCl_3) Spectral Data for **Securitinine**

| Position | Chemical Shift (δ , ppm) |
|----------|----------------------------------|
| 2 | 68.5 |
| 3 | 30.2 |
| 4 | 75.1 |
| 5 | 25.8 |
| 6 | 55.4 |
| 7 | 85.2 |
| 8 | 135.0 |
| 9 | 62.1 |
| 10 | 45.3 |
| 11 | 172.5 |
| 12 | 140.8 |
| 13 | 98.9 |
| 14 | 105.5 |
| 15 | 170.1 |

Experimental Protocol for NMR Analysis

2.2.1. Sample Preparation

- Accurately weigh approximately 5 mg of purified **Securitinine**.
- Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

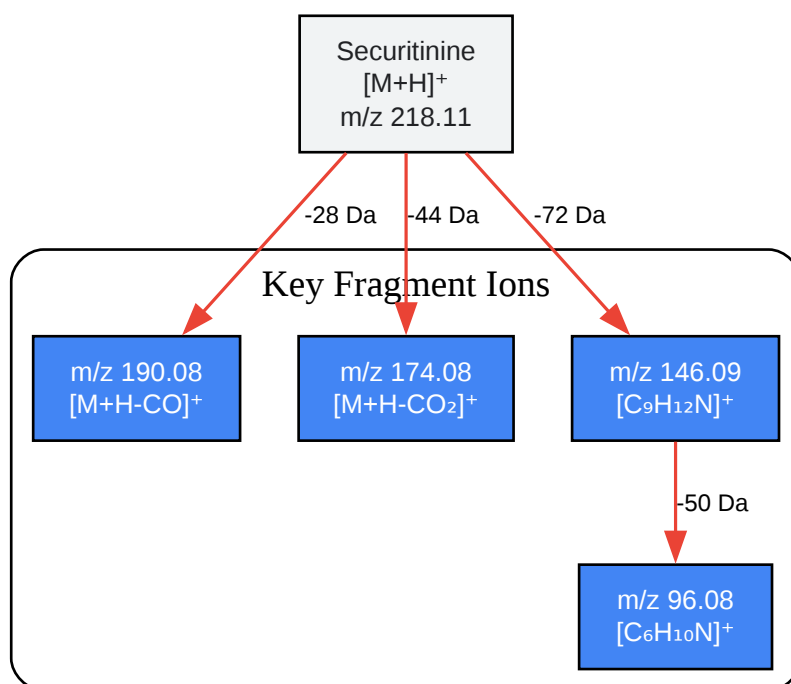
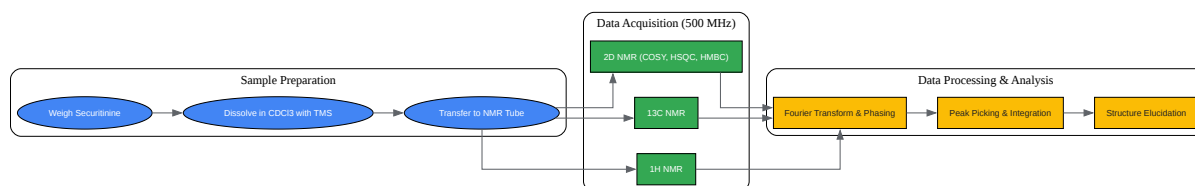
2.2.2. NMR Data Acquisition

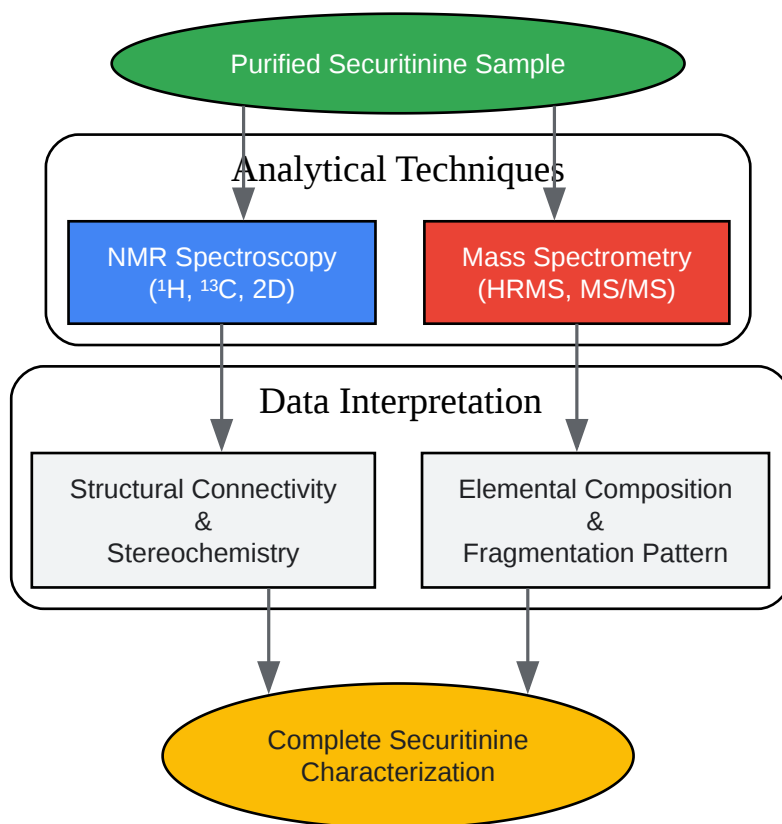
- Acquire NMR spectra on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.
- Record a ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Record a ^{13}C NMR spectrum using a standard pulse program with proton decoupling.
- Acquire 2D NMR spectra, including COSY, HSQC, and HMBC, to establish proton-proton and proton-carbon correlations.

2.2.3. Data Processing and Interpretation

- Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin).
- Reference the spectra to the TMS signal (δ 0.00 ppm for ^1H and ^{13}C).
- Assign the proton and carbon signals based on their chemical shifts, multiplicities, coupling constants, and correlations observed in the 2D spectra.

NMR Experimental Workflow





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References

- 1. Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core - PMC [pmc.ncbi.nlm.nih.gov]
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